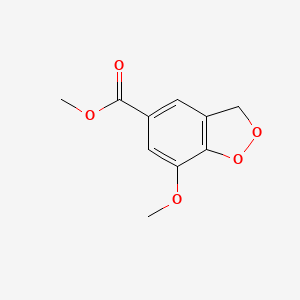
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C10H10O5. It is an intermediate in the synthesis of natural dihydrostilbenes, which have significant cytotoxicity toward human cancer cell lines. This compound is known for its unique structure, which includes a benzodioxole ring fused with a methoxy group and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate typically involves the reaction of 7-methoxy-1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including cytotoxicity against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its cytotoxic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell cycle regulation and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- 7-methoxy-1,3-benzodioxole-5-carboxylic acid
Uniqueness
Methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate ester groups play crucial roles in its interactions with other molecules, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 7-methoxy-3H-1,2-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C10H10O5/c1-12-8-4-6(10(11)13-2)3-7-5-14-15-9(7)8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
RTPADDPXFMEKCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1OOC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















